molecular formula C16H13NO2S B3009842 Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate CAS No. 351156-65-5

Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate

Cat. No.: B3009842
CAS No.: 351156-65-5
M. Wt: 283.35
InChI Key: BIYRKJXNKALMOE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family It is characterized by the presence of a thiophene ring substituted with an amino group, a naphthyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the naphthyl group.

Scientific Research Applications

Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate is unique due to the presence of the 2-naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 2-amino-4-naphthalen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYRKJXNKALMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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